N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
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Description
N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H20FN3O6S and its molecular weight is 461.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity and Mechanism of Sulfone Derivatives
Sulfone derivatives containing 1,3,4-oxadiazole moieties, such as 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, have shown promising antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo). These compounds not only demonstrated effective reduction in bacterial leaf blight in both greenhouse conditions and field trials but also enhanced plant resistance by increasing the activities of superoxide dismutase (SOD) and peroxidase (POD) in rice. Furthermore, they were found to inhibit the production of extracellular polysaccharide (EPS), a critical factor for bacterial virulence, and reduce the gene expression levels related to EPS production, indicating a multifaceted mechanism of action against bacterial pathogens (Li Shi et al., 2015).
Enzyme Inhibitory Potential
Research on new sulfonamides with benzodioxane and acetamide moieties revealed their potential as enzyme inhibitors, particularly against α-glucosidase and acetylcholinesterase (AChE). These compounds were synthesized through a series of reactions starting with N-2,3-dihydrobenzo[1,4]-dioxin-6-amine and further reacted with various acetamides. The enzyme inhibitory studies showed that most of these synthesized compounds exhibited substantial activity against yeast α-glucosidase and weak activity against AChE, suggesting their potential application in treating related disorders (M. Abbasi et al., 2019).
Synthesis and Antibacterial Properties
A study on the synthesis of N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides revealed their significant antibacterial potential. The synthesis process involved the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride, followed by further reactions with alkyl/aralkyl halides. The synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their value as potential antibacterial agents (M. Abbasi et al., 2016).
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O6S/c22-15-4-6-16(7-5-15)32(27,28)11-1-2-19(26)23-21-25-24-20(31-21)13-14-3-8-17-18(12-14)30-10-9-29-17/h3-8,12H,1-2,9-11,13H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUFUHUBWINOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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